molecular formula C10H6ClNO2 B2648299 5-Chloroquinoline-2-carboxylic acid CAS No. 511231-70-2

5-Chloroquinoline-2-carboxylic acid

Cat. No.: B2648299
CAS No.: 511231-70-2
M. Wt: 207.61
InChI Key: MQPSPUQAPOBPSB-UHFFFAOYSA-N
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Description

5-Chloroquinoline-2-carboxylic acid is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of a chlorine atom at the 5th position and a carboxylic acid group at the 2nd position on the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloroquinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 5-chloro-2-nitrobenzaldehyde with malonic acid in the presence of ammonium acetate, followed by cyclization to form the quinoline ring . Another method involves the use of 2-chloroquinoline-3-carbaldehyde as a starting material, which undergoes a series of reactions including nucleophilic substitution and cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 5-Chloroquinoline-2-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable tool in medicinal chemistry and drug discovery .

Properties

IUPAC Name

5-chloroquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPSPUQAPOBPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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